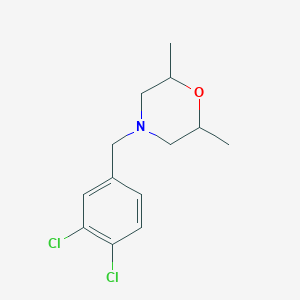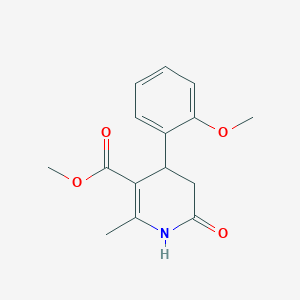
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the piperazine family. BZP is a psychoactive drug that has been used recreationally as a substitute for MDMA or ecstasy. However, BZP has also been studied for its potential medicinal properties and has shown promising results in scientific research.
Mécanisme D'action
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate also inhibits the reuptake of these neurotransmitters, leading to their increased availability in the brain. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has been found to have a number of biochemical and physiological effects. In addition to its stimulant properties, 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has been shown to increase heart rate, blood pressure, and body temperature. 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has also been found to cause pupil dilation and muscle tremors.
Avantages Et Limitations Des Expériences En Laboratoire
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate is also relatively stable and has a long shelf life. However, 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate is a controlled substance in many countries and requires special permits for use in research.
Orientations Futures
There are several potential directions for future research on 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine the optimal dosage and administration of 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate for these conditions. Other potential areas of research include the development of new synthetic methods for 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate and the investigation of its effects on other neurotransmitters and brain pathways.
In conclusion, 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate is a synthetic compound that has been studied for its potential medicinal properties. While it has been used recreationally as a substitute for MDMA, 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has shown promising results in scientific research for the treatment of depression and anxiety disorders. Further studies are needed to fully understand the potential benefits and limitations of 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate.
Méthodes De Synthèse
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate can be synthesized by the condensation of 1-benzylpiperazine with butyraldehyde. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate. The synthesis of 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has been studied for its potential medicinal properties, particularly in the treatment of depression and anxiety disorders. In one study, 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate was found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood. 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has also been shown to have anxiolytic effects in animal models.
Propriétés
IUPAC Name |
1-butan-2-yl-4-[(2-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.C2H2O4/c1-4-15(3)18-11-9-17(10-12-18)13-16-8-6-5-7-14(16)2;3-1(4)2(5)6/h5-8,15H,4,9-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEGOSMVMSHZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC=C2C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(3-cyano-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5136262.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5136291.png)

![methyl 4-(3-{(2-furylmethyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5136309.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5136319.png)
![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136338.png)
![(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5136342.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136346.png)
![4-(5-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5136348.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)